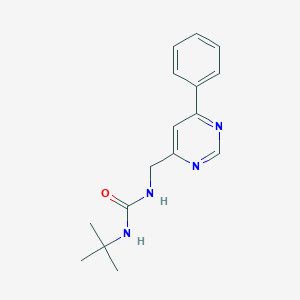

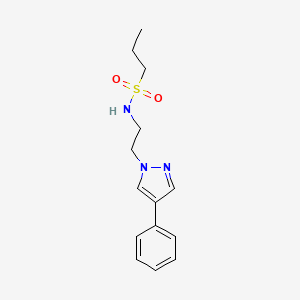

1-(Tert-butyl)-3-((6-phenylpyrimidin-4-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Tert-butyl)-3-((6-phenylpyrimidin-4-yl)methyl)urea, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling and is a target for the treatment of various B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Scientific Research Applications

Hypotensive and Antiarrhythmic Properties

Research has shown that some 1,3-disubstituted ureas, including compounds similar to 1-(Tert-butyl)-3-((6-phenylpyrimidin-4-yl)methyl)urea, exhibit significant hypotensive (blood pressure lowering) and antiarrhythmic (regulating heart rhythm) activities. These properties make them potential candidates for the development of new cardiovascular drugs (Chalina, Chakarova, & Staneva, 1998).

Molecular Dimerization and Supramolecular Chemistry

This compound and similar compounds exhibit strong dimerization capabilities via hydrogen bonding. This property is significant in the field of supramolecular chemistry, where it can be utilized in the development of novel molecular assemblies and materials (Beijer, Sijbesma, Kooijman, Spek, & Meijer, 1998).

Interaction with Other Compounds in Chemical Complexes

These compounds also show interesting interactions with other molecules like benzoates and 2-amino-1,8-naphthyridines. These interactions, often involving hydrogen bonding, are crucial for understanding the behavior of these compounds in various chemical environments and can be applied in designing more efficient chemical processes or materials (Ośmiałowski et al., 2013).

Antineoplastic Activity

Some derivatives of this compound have shown potential as antineoplastic agents. This suggests their possible application in the development of new cancer treatments, highlighting the compound's versatility in medicinal chemistry (Lacroix, Gaudreault, Pagé, & Joly, 1988).

Ligand Design in Medicinal Chemistry

Derivatives of this compound have been used in the design of ligands for specific receptors, such as histamine H4 receptors. This application is crucial in the field of medicinal chemistry for the development of new drugs with targeted actions (Altenbach et al., 2008).

properties

IUPAC Name |

1-tert-butyl-3-[(6-phenylpyrimidin-4-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O/c1-16(2,3)20-15(21)17-10-13-9-14(19-11-18-13)12-7-5-4-6-8-12/h4-9,11H,10H2,1-3H3,(H2,17,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDAFGZSLOWAKNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NCC1=CC(=NC=N1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-8-{[2-(morpholin-4-yl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2696983.png)

![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2696988.png)

![6-(3-Methoxyphenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-isopropylphenyl)acetamide](/img/structure/B2696997.png)

![(3,3-Difluorocyclobutyl)-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2697000.png)

![5-(3,4-dimethylphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2697004.png)